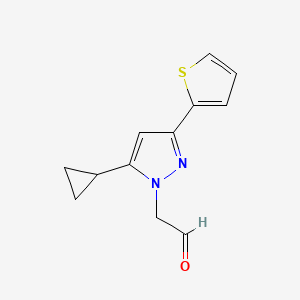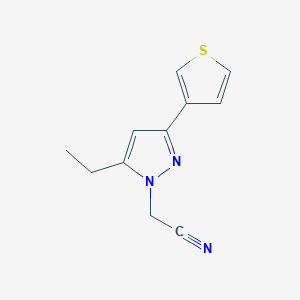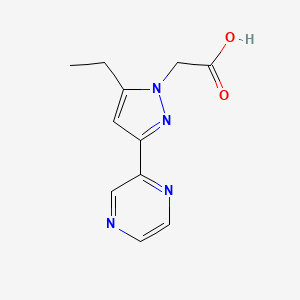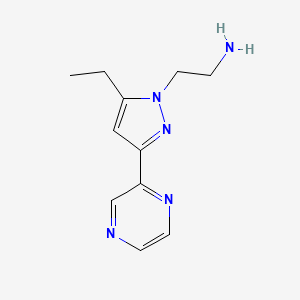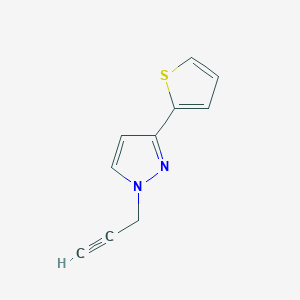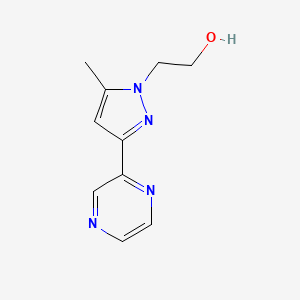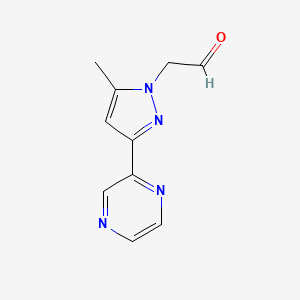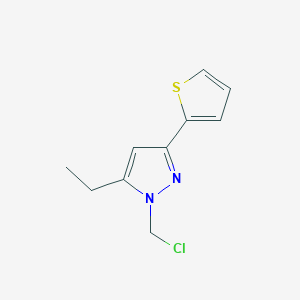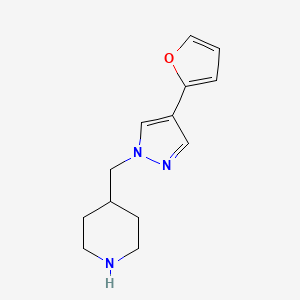
4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Vue d'ensemble
Description
“4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also features a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Applications De Recherche Scientifique
Neurodegenerative Disease Treatment
The compound has been studied for its potential as an Adenosine A2A Receptor Inverse Agonist . This receptor plays a significant role in the brain, and its antagonists are considered promising for the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . The inverse agonist activity can modulate receptor function in a way that may be beneficial for managing symptoms or slowing disease progression.
Oncology Research
Research has indicated that Adenosine A2A Receptor antagonists can prevent tumor development and immunoescaping of tumor cells . By targeting these receptors, the compound could be used to explore new cancer therapies, particularly in cases where tumors exploit the body’s adenosine system to avoid immune detection.
Cardiovascular Applications
The modulation of adenosine receptors has implications in cardiovascular functions . As such, this compound could be used in the development of treatments for heart-related conditions, potentially acting to protect cardiac tissue or to improve outcomes after cardiac events.
Antibacterial Activity
Furan derivatives, including those related to the compound , have shown antibacterial properties . They could be synthesized and tested against various bacterial strains, contributing to the search for new antibiotics, especially in the face of rising antibiotic resistance.
Anti-Inflammatory and Analgesic Applications
The compound’s structural relation to furan suggests potential anti-inflammatory and analgesic benefits . These properties could be harnessed to develop new pain relief medications or treatments for chronic inflammatory conditions.
Drug Design and Bioinformatics
The compound has been part of studies involving bioinformatics prediction tools to assess drug-likeness profiles . This application is crucial in the early stages of drug development, helping to predict how the compound might behave in biological systems and its potential as a therapeutic agent.
Propriétés
IUPAC Name |
4-[[4-(furan-2-yl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-13(17-7-1)12-8-15-16(10-12)9-11-3-5-14-6-4-11/h1-2,7-8,10-11,14H,3-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREJPNZNVMLNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=C(C=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



